molecular formula C33H34N4O9S B2528234 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide CAS No. 688060-29-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide

Cat. No.: B2528234
CAS No.: 688060-29-9
M. Wt: 662.71
InChI Key: YLTYJHJFAZIRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{6-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a synthetic quinazolinone derivative featuring a benzodioxole moiety and a sulfanyl-linked carbamoyl group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O9S/c1-41-24-7-5-20(12-26(24)42-2)9-10-34-31(39)17-47-33-36-23-15-29-28(45-19-46-29)14-22(23)32(40)37(33)11-3-4-30(38)35-16-21-6-8-25-27(13-21)44-18-43-25/h5-8,12-15H,3-4,9-11,16-19H2,1-2H3,(H,34,39)(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTYJHJFAZIRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups, such as amides, sulfides, and aromatic rings .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired chemical transformations occur efficiently .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme activity and protein interactions. In medicine, it has potential therapeutic applications, such as inhibiting specific enzymes or receptors involved in disease pathways .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares core structural features with several derivatives reported in the literature. Key comparisons include:

Compound Name / ID Core Structure Substituents Molecular Weight Bioactivity Notes
Target Compound Quinazolinone + benzodioxole 3,4-Dimethoxyphenethyl carbamoyl methyl sulfanyl ~640 (estimated) Hypothesized kinase inhibition or receptor modulation (based on structural class)
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[6-({[(4-Ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-quinazolin-7-yl]butanamide Quinazolinone + benzodioxole 4-Ethoxyphenyl carbamoyl methyl sulfanyl 618.7 No explicit bioactivity reported; structural focus on sulfanyl linkage
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{6-[({7-Chloro-4-oxo-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-quinazolin-7-yl}butanamide Quinazolinone + benzodioxole 7-Chloro-pyrido-pyrimidinone methyl sulfanyl ~680 (estimated) Potential anticancer activity (pyrimidinone derivatives often target DNA/RNA)
3ae/3af (Benzimidazole derivatives) Benzimidazole + sulfinyl/sulfonyl Methoxy-substituted pyridyl methyl sulfinyl/sulfonyl ~600 (estimated) Proton-pump inhibition (common in benzimidazole drugs like omeprazole analogs)

Key Structural and Functional Differences

The pyrido-pyrimidinone substituent in introduces a heterocyclic system that could interact with DNA topoisomerases, a mechanism absent in the target compound.

Synthetic Routes :

  • The sulfanyl linkage in the target compound and its analogs (e.g., ) is likely synthesized via thiol-ene coupling or carbodiimide-mediated amidation, as seen in benzamide derivative synthesis .

Receptor Specificity :

  • Benzodioxol-containing compounds (e.g., MDMA analogs in ) exhibit stereoselective binding to serotonin receptors. The target compound’s dimethoxyphenethyl group may similarly modulate serotonergic pathways, though this remains speculative without direct data.

Pharmacological Potential

  • Benzodioxole Moiety : Linked to psychoactive properties in entactogens (e.g., MDMA derivatives ), but structural differences (e.g., carbamoyl sulfanyl vs. amine groups) likely alter target specificity.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC28H30N4O8S
Molecular Weight582.6248 g/mol
IUPAC NameThis compound
CAS Number688060-26-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzodioxole moiety may modulate enzyme activity or receptor binding. Specific pathways influenced by the compound include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could act as a ligand for specific receptors, altering their signaling pathways.
  • Antioxidant Activity : The presence of the benzodioxole structure suggests potential antioxidant properties.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that related benzodioxole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Antimicrobial Activity

The compound's structural features suggest it may have antimicrobial properties:

  • Case Study : A study demonstrated that related compounds showed inhibitory effects against various bacterial strains. The mechanism involved disrupting bacterial cell wall synthesis.

Research Findings

Recent studies have explored the biological effects of similar compounds. Notably:

  • Study on Apoptosis Induction : A compound structurally related to this compound was shown to induce apoptosis in human cancer cells through mitochondrial pathways .
  • Antimicrobial Efficacy : Another study highlighted that derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Data Tables

To summarize key findings regarding the biological activity of related compounds:

Compound NameActivity TypeIC50 (μM)Reference
Benzodioxole Derivative AAnticancer15
Benzodioxole Derivative BAntimicrobial10
NAP (related structure)Enzyme Inhibition45 ± 5

Q & A

Q. What synthetic strategies are employed for constructing the quinazoline core in this compound?

The quinazoline core is synthesized via multi-step reactions, typically starting with cyclocondensation of anthranilic acid derivatives and carbonyl-containing reagents. Key steps include nucleophilic substitution for introducing sulfanyl groups and coupling reactions for appending the benzodioxole moiety. Reaction conditions (e.g., inert atmosphere, controlled temperature) and purification via column chromatography are critical to achieving >90% purity .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., methoxy groups, sulfanyl linkages).
  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (>95% threshold for research-grade material).
  • Mass Spectrometry (MS): Validates molecular weight (e.g., observed m/z 681.7 for [M+H]⁺) .

Q. How does the solubility profile of this compound influence experimental design?

Preliminary data suggest limited aqueous solubility but high solubility in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, solubilize in DMSO (≤0.1% v/v final concentration) to avoid cytotoxicity. For synthetic steps, solvent choice (e.g., THF for nucleophilic substitutions) impacts reaction kinetics .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields during sulfanyl group incorporation?

Low yields in sulfanyl coupling often arise from steric hindrance or oxidation side reactions. Strategies include:

  • Catalyst Screening: Use Pd(0) or Cu(I) catalysts to enhance thiol-disulfide exchange efficiency.
  • Solvent Optimization: Switch from DMF to DMSO to stabilize reactive intermediates.
  • Temperature Gradients: Stepwise heating (40°C → 80°C) reduces premature quenching .

Q. What methodologies resolve discrepancies in reported biological activity data across studies?

Contradictions in IC₅₀ values (e.g., 2.5 μM vs. 10 μM for kinase inhibition) may stem from assay variability. Mitigation strategies:

  • Standardized Assays: Use ATP concentration-matched kinase inhibition protocols.
  • Stability Testing: Verify compound integrity in assay buffers via LC-MS to rule out degradation.
  • Positive Controls: Include reference inhibitors (e.g., staurosporine) to calibrate inter-lab variability .

Q. What in silico approaches guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

  • Molecular Dynamics Simulations: Predict logP values to balance hydrophobicity (target logP 2–3 for BBB penetration).
  • Pharmacophore Modeling: Retain the benzodioxole moiety for π-π stacking with BBB transporters.
  • Metabolite Prediction: Use software like Schrödinger’s ADMET Predictor to minimize first-pass metabolism risks .

Q. How can researchers address oxidative instability of the benzodioxole moiety during long-term storage?

  • Lyophilization: Store in lyophilized form under argon to prevent hydrolysis.
  • Antioxidant Additives: Include 0.1% BHT in DMSO stock solutions.
  • Stability-Indicating Assays: Monitor degradation via HPLC-UV at 254 nm quarterly .

Methodological Considerations

Q. What strategies validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA): Confirm binding to putative targets (e.g., kinase X) by measuring thermal stabilization.
  • Knockdown/Rescue Experiments: Use siRNA to silence the target and assess loss of compound activity .

Q. How are metabolic pathways of this compound characterized in preclinical models?

  • Microsomal Incubations: Identify phase I metabolites using liver microsomes + NADPH.
  • LC-HRMS: Detect hydroxylated or demethylated metabolites with <5 ppm mass error.
  • CYP Inhibition Assays: Screen against CYP3A4/2D6 to flag drug-drug interaction risks .

Q. What computational tools predict off-target interactions of this compound?

  • Docking Studies: Use AutoDock Vina to screen against the ChEMBL database.
  • Pathway Analysis: Enrichment tools like DAVID highlight perturbed signaling pathways (e.g., MAPK, PI3K-AKT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.